N~1~-(4-methyl-1,3-thiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
Description
N¹-(4-Methyl-1,3-thiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a heterocyclic compound featuring a benzotriazin-4-one core linked to a 4-methylthiazole moiety via an acetamide bridge. The benzotriazin-4-one core is known for its electron-deficient aromatic system, which enhances interactions with biological targets, while the thiazole group contributes to solubility and bioavailability .
Properties
Molecular Formula |
C13H11N5O2S |
|---|---|
Molecular Weight |
301.33 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C13H11N5O2S/c1-8-7-21-13(14-8)15-11(19)6-18-12(20)9-4-2-3-5-10(9)16-17-18/h2-5,7H,6H2,1H3,(H,14,15,19) |
InChI Key |
JFLBCGIXGFPSMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : The benzotriazin-4-one core (electron-deficient) contrasts with quinazolin-4-one (electron-rich), which may alter binding affinities. For example, quinazolin-4-one derivatives exhibit potent InhA inhibition in tuberculosis research , whereas benzotriazin-4-one analogs are prioritized for screening due to their tunable reactivity .
Insights :
- Synthesis : The target compound’s synthesis likely parallels methods used for phenyl-substituted benzotriazin-4-one acetamides, involving nucleophilic substitution or coupling reactions .
- Pharmacokinetics : The 4-methylthiazole group may improve blood-brain barrier (BBB) penetration compared to bulkier substituents (e.g., 4-phenyl), as seen in related thiazole derivatives .
Biological Activity
N~1~-(4-methyl-1,3-thiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, as well as relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 304.34 g/mol
This compound features a thiazole ring and a benzotriazine moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds containing thiazole rings showed potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating high efficacy against resistant strains .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N~1~-(4-methyl-1,3-thiazol-2-yl)-2-[4-oxo-benzotriazin] | 2–4 | Multidrug-resistant strains |
Anticancer Activity
The potential anticancer effects of thiazole-containing compounds have been explored extensively:
- In vitro studies have shown that derivatives of thiazole can inhibit the proliferation of cancer cell lines. For example, compounds similar to N~1~-(4-methyl-1,3-thiazol-2-yl)-2-[4-oxo-benzotriazin] demonstrated IC50 values in the micromolar range against various tumor cell lines .
Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties:
- A recent study highlighted the ability of certain thiazole compounds to reduce pro-inflammatory cytokine levels in vitro. This suggests that N~1~-(4-methyl-1,3-thiazol-2-yl)-2-[4-oxo-benzotriazin] may possess similar properties .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole derivatives:
- Synthesis and Evaluation :
- Structure–Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
